2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione is a complex organic compound notable for its unique structural features and potential biological activities. The compound consists of an imidazole ring and an isoindoline-1,3-dione moiety, making it of interest in various scientific fields, particularly medicinal chemistry and pharmacology. Its chemical formula is , with a molar mass of approximately 255.27 g/mol. The compound is identified by the CAS number 701899-63-0 and has been cataloged in several chemical databases, including PubChem and ChemBK .
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. It is also classified as a bioactive small molecule, which suggests potential therapeutic applications, particularly in drug development.
The synthesis of 2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione involves several key steps:
These steps can be optimized based on reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity .
The molecular structure of 2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione features:
The compound's structural representation can be derived from its InChI string: InChI=1S/C14H13N3O2/c1-9-15-8-10(16-9)6-7-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-5,8H,6-7H2,1H3,(H,15,16)
.
The compound participates in various chemical reactions due to its functional groups:
The mechanism of action for 2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione primarily involves:
The potential applications of 2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione span several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2